molecular formula C8H6ClN3O3 B2384260 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869947-01-3

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2384260
CAS No.: 869947-01-3
M. Wt: 227.6
InChI Key: WJXYANQIRGFTJR-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 869947-01-3, molecular formula: C₈H₆ClN₃O₃) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Chloromethyl group at position 7, which enhances reactivity for nucleophilic substitution or further derivatization .
  • Carboxylic acid at position 2, enabling hydrogen bonding and salt formation, critical for solubility and target interactions.
  • 5-oxo-4,5-dihydro moiety, introducing partial saturation that may influence electronic properties and conformational flexibility.

Properties

IUPAC Name

7-(chloromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)10-6-2-5(8(14)15)11-12(4)6/h1-2H,3H2,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXYANQIRGFTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)NC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid. The carboxylic acid group is usually introduced through hydrolysis of an ester intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to alcohols.

    Condensation Reactions: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols.

    Condensation Products: Amides or esters.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class serve as effective pharmacophores in anti-tumor drug design. The structural characteristics of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine derivatives suggest potential efficacy against various cancer cell lines. For instance:

  • Mechanism : The compound's ability to interact with DNA and inhibit cell proliferation has been documented in several studies .

Antiviral Properties

Studies have shown that certain derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activity. The presence of specific substituents can enhance this activity, making compounds like 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine attractive candidates for further exploration as antiviral agents .

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties in vitro. The modulation of inflammatory pathways through these compounds could lead to new therapeutic strategies for treating inflammatory diseases .

Case Study 1: Antitumor Activity Evaluation

A study assessed the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated that modifications at the chloromethyl position significantly influenced the cytotoxicity profiles. The most active derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study 2: Antiviral Screening

In vitro testing of synthesized derivatives against viral strains showed promising results for certain compounds derived from 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine. These compounds were evaluated for their ability to inhibit viral replication and showed efficacy comparable to established antiviral drugs .

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents Molecular Formula Key Features & Applications Reference
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 7: Chloromethyl
- 2: Carboxylic acid
C₈H₆ClN₃O₃ Reactive chloromethyl group; potential CNS activity via GABAA modulation .
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide - 5: Thienyl
- 7: CF₃
- 2: Hydrazide
C₁₂H₈F₃N₅OS Enhanced lipophilicity (CF₃); hydrazide may improve pharmacokinetics .
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 7: Difluoromethyl
- 5: Methyl
- Ring: Fully saturated
C₉H₁₁F₂N₃O₂ Increased metabolic stability (CF₂H); saturated ring improves bioavailability .
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate - 2: Ethyl ester C₉H₉N₃O₃ Ester prodrug form; higher lipophilicity than carboxylic acid .
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 7: Cl
- 5: Chloromethyl
- 3: Cyano
C₈H₅Cl₂N₅ Dual chloro substituents and cyano group; explored in antitumor drug design .
5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 5: Methyl
- 2: Methylthio
- 3: Carboxylic acid
C₉H₉N₃O₃S Methylthio group modifies electron density; potential antimicrobial applications .

Structural and Functional Analysis

Physicochemical Properties

  • The chlorine atom in the target compound increases lipophilicity (logP ~1.5–2.0) compared to fluorine-containing analogs (e.g., ), which may improve blood-brain barrier penetration .

Biological Activity

Overview

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a chloromethyl group and a carboxylic acid moiety, contributes to its diverse biological activities and potential applications in medicinal chemistry. This compound has been investigated for its roles in anti-inflammatory, antiviral, and anticancer therapies.

PropertyValue
IUPAC Name 7-(Chloromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS Number 869947-01-3
Molecular Formula C8H6ClN3O3
Molecular Weight 227.605 g/mol
MDL Number MFCD05861692

The biological activity of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid primarily involves its interaction with specific enzymes and receptors. The compound can inhibit certain enzyme activities by binding to their active sites, which alters various biochemical pathways and results in therapeutic effects. This mechanism is crucial for its applications in treating diseases such as cancer and viral infections.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduces the growth of human tumor cell lines such as HeLa and HCT116 by inducing apoptosis and inhibiting cell cycle progression.

Antiviral Properties

The compound has also been explored for its antiviral potential. It has been noted that targeting nucleotide biosynthesis pathways can enhance antiviral activity against viruses like Hepatitis E virus (HEV). Inhibitors of these pathways have shown promise in limiting viral replication by depleting nucleotide pools necessary for viral genome synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound has demonstrated anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This property makes it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study involving various pyrazolo[1,5-a]pyrimidine derivatives found that 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity.
  • Antiviral Activity Against HEV : Research highlighted the compound's ability to inhibit HEV replication by targeting early steps of nucleotide biosynthesis. This approach resulted in a significant reduction in viral load in treated cells.
  • Inflammation Modulation : In vivo studies showed that treatment with this compound led to reduced levels of inflammatory cytokines in models of acute inflammation, supporting its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

The biological activity of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be compared with other related compounds:

CompoundActivity TypeNotes
Pyrazolo[3,4-d]pyrimidineAnticancerKnown for kinase inhibitory activity
Imidazo[1,2-a]pyrimidineAntiviral/Anti-inflammatoryExhibits a wide range of activities
Triazolo[1,5-a]pyrimidineAntifungal/AntibacterialUsed in medicinal chemistry

Q & A

Q. What are the standard synthetic routes for preparing 7-(chloromethyl)pyrazolo[1,5-a]pyrimidine derivatives, and how can their purity be validated?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing 7-hydroxy precursors with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under argon efficiently introduces the chloromethyl group . Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 9:1 v/v) followed by recrystallization (e.g., cyclohexane/CH₂Cl₂) ensures high purity (>98%). Structural validation employs ¹H/¹³C NMR, IR, and mass spectrometry to confirm regiochemistry and functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

Key techniques include:

  • ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and dihydro-pyrimidine ring protons (δ 4.0–5.5 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O, δ ~165–175 ppm) and chloromethyl (CH₂Cl, δ ~40–45 ppm) groups.
  • IR : Detects C=O stretches (~1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) in the dihydropyrimidine ring. Ambiguities in regiochemistry are resolved via X-ray crystallography, as demonstrated for analogous compounds like 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine .

Q. What are the common byproducts during synthesis, and how are they mitigated?

Byproducts include unreacted starting materials, dechlorinated derivatives, and dimerized species. Mitigation strategies:

  • Optimize stoichiometry (e.g., excess POCl₃ for complete chlorination).
  • Use inert atmospheres (argon) to prevent oxidation.
  • Employ gradient elution in column chromatography to separate closely related impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in functionalizing the chloromethyl group?

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dioxane enhances reactivity in POCl₃-mediated chlorination .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate nucleophilic substitution at the chloromethyl site.
  • Temperature control : Reflux (100–120°C) balances reaction rate and decomposition .

Q. What mechanistic insights explain contradictory bioactivity results in pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies arise from:

  • Stereochemical variations : Cis/trans isomerism in substituents (e.g., cyclohexane rings) alters binding affinity to targets like COX-2 or benzodiazepine receptors .
  • Metabolic instability : The chloromethyl group may undergo rapid hydrolysis in vivo, reducing efficacy. Stability studies (e.g., HPLC monitoring under physiological pH) are critical .

Q. What strategies are effective in resolving crystallographic ambiguities for this compound’s polymorphs?

  • Single-crystal X-ray diffraction : Refinement with riding H-atoms (C–H = 0.93–0.96 Å) and anisotropic displacement parameters for heavy atoms clarifies bond lengths and angles.
  • DSC/TGA : Identifies polymorphic transitions and thermal stability .

Q. How can computational methods (e.g., DFT) predict reactivity at the chloromethyl site for targeted derivatization?

  • Electrostatic potential maps : Highlight electrophilic regions (chloromethyl carbon) susceptible to nucleophilic attack.
  • Transition state modeling : Predicts activation barriers for SN2 vs. SN1 pathways, guiding solvent/catalyst selection .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose esters) in preparative HPLC.
  • Asymmetric synthesis : Enantioselective catalysis (e.g., organocatalysts) minimizes racemization during chloromethylation .

Methodological Notes

  • Synthesis : Prioritize POCl₃-mediated chlorination for scalability .
  • Purification : Combine column chromatography and recrystallization for >98% purity .
  • Characterization : Cross-validate NMR with X-ray data to resolve structural ambiguities .
  • Bioactivity assays : Include metabolic stability screens (e.g., liver microsome studies) to address contradictory in vitro/in vivo results .

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